molecular formula C38H69F3N14O10 B6297824 Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate CAS No. 1092658-86-0

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate

Cat. No.: B6297824
CAS No.: 1092658-86-0
M. Wt: 939.0 g/mol
InChI Key: XXEJCNOJQWOUBB-VNZSXRCASA-N
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Description

“Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate” is a cone-shaped amphiphilic peptide . It consists of a hydrophobic tail and a large cationic head group that forms donut-like aggregates .

  • Salt form: Trifluoroacetate
  • Molecular weight: 825.01
  • Chemical Formula: C₃₆H₆₈N₁₄O₈
  • Storage Temperature: < -15°C

Mechanism of Action

Target of Action

It’s known that this compound forms donut-like aggregates , which suggests that it may interact with a variety of cellular components.

Mode of Action

The compound is a cone-shaped amphiphilic peptide . This means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. The compound consists of a hydrophobic tail and a large cationic head group . This unique structure allows it to form donut-like aggregates .

Result of Action

Its ability to form donut-like aggregates suggests it may influence the structure and function of cellular components .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound behaves. For instance, the storage temperature for this compound is recommended to be less than -15°C , indicating that it may be sensitive to heat.

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68N14O8.C2HF3O2/c1-9-20(6)28(50-33(57)27(19(4)5)49-30(54)21(7)45-26(52)17-44-22(8)51)34(58)48-25(16-18(2)3)32(56)47-24(13-11-15-43-36(40)41)31(55)46-23(29(37)53)12-10-14-42-35(38)39;3-2(4,5)1(6)7/h18-21,23-25,27-28H,9-17H2,1-8H3,(H2,37,53)(H,44,51)(H,45,52)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,50,57)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t20-,21-,23-,24-,25-,27-,28-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJCNOJQWOUBB-VNZSXRCASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H69F3N14O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

939.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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